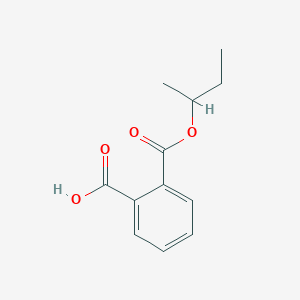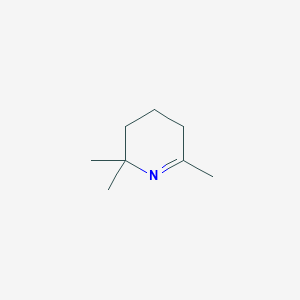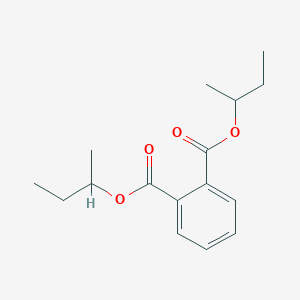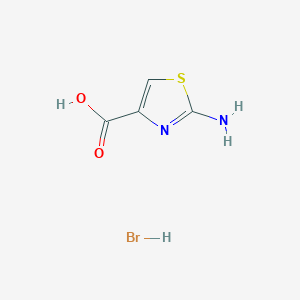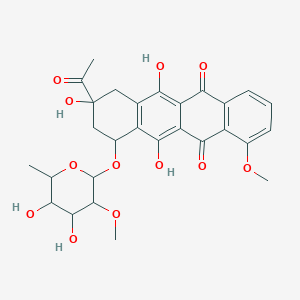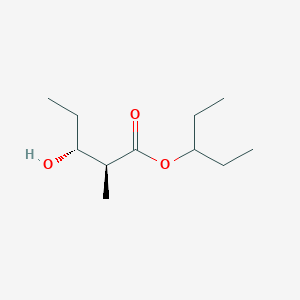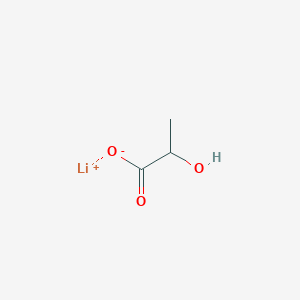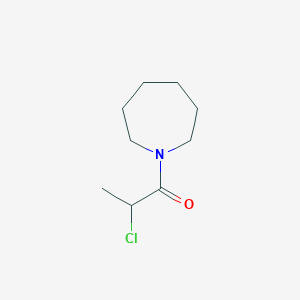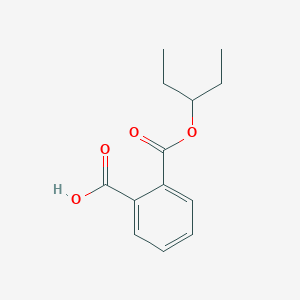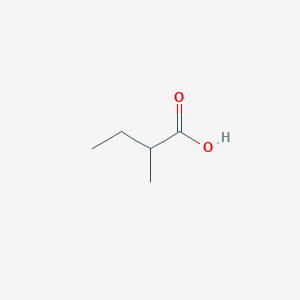
Acide 2-méthylbutanoïque
Vue d'ensemble
Description
L'acide 2-méthylbutanoïque, également connu sous le nom d'acide 2-méthylbutyrique, est un acide carboxylique à chaîne alkyle ramifiée de formule chimique CH₃CH₂CH(CH₃)CO₂H. Il est classé comme un acide gras à chaîne courte et existe sous deux formes énantiomères : l'acide ®-2-méthylbutanoïque et l'acide (S)-2-méthylbutanoïque. Ce composé se trouve naturellement dans les fèves de cacao et dans divers fruits comme les pommes et les abricots .
Voies de synthèse et conditions réactionnelles :
Réaction de Grignard : L'this compound racémique peut être préparé en faisant réagir le 2-chlorobutane avec le dioxyde de carbone en présence d'un réactif de Grignard.
Hydrogénation asymétrique : L'un ou l'autre des énantiomères de l'this compound peut être synthétisé par hydrogénation asymétrique de l'acide tiglique à l'aide d'un catalyseur ruthénium-BINAP.
Méthodes de production industrielle :
Oxydation de l'alcool de fusel : Historiquement, le composé a été étudié pour la première fois en oxydant des composants de l'alcool de fusel, qui comprend des alcools amyliques à cinq carbones.
Types de réactions :
Oxydation : L'this compound peut subir des réactions d'oxydation pour former divers dérivés.
Réduction : Il peut être réduit pour former des alcools.
Substitution : Le composé peut participer à des réactions de substitution pour former des amides, des esters, des anhydrides et des dérivés chlorés.
Réactifs et conditions courantes :
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Réactifs de substitution : Le chlorure de thionyle et les chlorures d'acyle sont souvent utilisés dans les réactions de substitution.
Principaux produits :
Amides, esters, anhydrides et chlorures : Ce sont les principaux produits formés à partir de réactions de substitution impliquant l'this compound.
4. Applications de la recherche scientifique
L'this compound a des applications diverses dans divers domaines :
Chimie : Il est utilisé comme précurseur dans la synthèse d'autres composés organiques.
Biologie : Le composé est étudié pour son rôle dans les voies métaboliques et sa présence dans les produits naturels.
Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles et son rôle dans la synthèse de médicaments.
Industrie : L'this compound est utilisé dans la production d'arômes, de parfums et comme intermédiaire dans la synthèse de produits agrochimiques et pharmaceutiques .
5. Mécanisme d'action
L'this compound exerce ses effets par interaction avec diverses cibles moléculaires et voies. Il appartient à la classe des acides gras à chaîne méthylée et peut former des dérivés amide, ester, anhydride et chlorure. Le mécanisme d'action du composé implique son incorporation dans les voies métaboliques où il peut influencer la synthèse d'autres molécules .
Composés similaires :
Acide butanoïque : Un acide carboxylique à chaîne linéaire ayant des propriétés similaires mais sans la ramification méthyle.
Acide isovalérique : Un autre acide carboxylique à chaîne ramifiée avec un motif de ramification différent.
Acide valérique : Un acide carboxylique à chaîne linéaire avec un atome de carbone de plus que l'this compound
Unicité : L'this compound est unique en raison de sa ramification spécifique, qui influence ses propriétés physiques et chimiques. Cette ramification peut affecter son point d'ébullition, son point de fusion et sa réactivité par rapport à ses homologues à chaîne linéaire .
Applications De Recherche Scientifique
2-Methylbutanoic acid has diverse applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its presence in natural products.
Medicine: It is investigated for its potential therapeutic properties and its role in drug synthesis.
Industry: 2-Methylbutanoic acid is used in the production of flavors, fragrances, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
Target of Action
2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid . It is classified as a short-chain fatty acid and exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid . The primary target of 2-Methylbutanoic acid is the enzyme 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase , which is found in Pseudomonas fluorescens .
Mode of Action
The compound and its enantiomers react as typical carboxylic acids . They can form amide, ester, anhydride, and chloride derivatives
Biochemical Pathways
2-Methylbutanoic acid is produced from the amino acid leucine during nutrient starvation in bacteria
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Methylbutanoic acid. For instance, its boiling point is 176 °C , indicating that it is stable at normal body temperature.
Comparaison Avec Des Composés Similaires
Butanoic Acid: A straight-chain carboxylic acid with similar properties but lacks the methyl branch.
Isovaleric Acid: Another branched-chain carboxylic acid with a different branching pattern.
Valeric Acid: A straight-chain carboxylic acid with one more carbon atom than 2-methylbutanoic acid
Uniqueness: 2-Methylbutanoic acid is unique due to its specific branching, which influences its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to its straight-chain counterparts .
Propriétés
IUPAC Name |
2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021621 | |
| Record name | 2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid, colourless to pale yellow liquid | |
| Record name | Butanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.932-0.936 | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS. | |
| Record name | Carbopol 974P | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05384 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |
| Record name | 2-Methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbomer 934 [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbopol 974P | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05384 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methylbutanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the characteristic aroma of 2-methylbutanoic acid?
A1: 2-Methylbutanoic acid possesses a distinct sweaty, cheesy, or rancid aroma. This is often described as a key contributor to the characteristic aroma of various fermented foods and beverages. [, , , , , , ]
Q2: In what types of food and beverages is 2-methylbutanoic acid found?
A2: 2-Methylbutanoic acid is found in a wide range of fermented foods, including:
- Dairy products: Swiss cheese []
- Fruits: Apples [, , ] and strawberries [, ]
- Beverages: Apple cider [] and mead []
- Fermented soybean products: Chungkuk-jang []
Q3: How does the concentration of 2-methylbutanoic acid influence the aroma of apple juice?
A3: Higher concentrations of 2-methylbutanoic acid, along with its ethyl ester, were found to significantly contribute to a stronger and more pleasant aroma in apple juice. []
Q4: What is the primary metabolic pathway responsible for the formation of 2-methylbutanoic acid in fermented products?
A4: 2-Methylbutanoic acid is primarily formed through the Ehrlich pathway, a metabolic route involving the enzymatic deamination, decarboxylation, and reduction of the amino acid L-isoleucine by microorganisms. []
Q5: Does the chirality of L-isoleucine influence the enantiomeric distribution of 2-methylbutanoic acid in fermented foods?
A5: While L-isoleucine possesses a chiral center, the analysis of various fermented foods revealed an almost 1:1 ratio of (S)- and (R)-2-methylbutanal, a precursor to 2-methylbutanoic acid in the Ehrlich pathway. This suggests that the chirality of L-isoleucine does not directly dictate the final enantiomeric distribution in the acid. []
Q6: How does acid stress affect the production of 2-methylbutanoic acid in Lactobacillus sanfranciscensis LSCE1?
A6: In the sourdough bacterium Lactobacillus sanfranciscensis LSCE1, acid stress was shown to induce a metabolic shift towards the overproduction of 2-methylbutanoic acid, potentially utilizing a novel biosynthetic pathway from leucine to generate energy and maintain redox balance. []
Q7: What is the role of 2-methylbutanoic acid production in Lactobacillus sanfranciscensis LSCE1 under acid stress?
A7: The overproduction of 2-methylbutanoic acid under acid stress is hypothesized to be a survival mechanism for Lactobacillus sanfranciscensis LSCE1, allowing it to maintain redox balance and generate energy through a newly proposed pathway involving leucine catabolism. []
Q8: Does the presence of 2-methylbutanoic acid in apple juice affect the growth of Penicillium expansum and patulin production?
A8: Research shows that 2-methylbutanoic acid and its ethyl ester significantly enhance patulin production by Penicillium expansum in apple juice in a concentration-dependent manner, although it doesn’t significantly affect the fungal growth. []
Q9: What is the molecular formula and weight of 2-methylbutanoic acid?
A9: The molecular formula of 2-methylbutanoic acid is C5H10O2, and its molecular weight is 102.13 g/mol.
Q10: Can you describe the enantioselective synthesis of 2-methylbutanoic acid methyl ester?
A10: Enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester, a major apple and strawberry flavor compound, can be achieved using lipases such as Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus in organic solvents like isooctane. []
Q11: How can 2-methylbutanoic acid be separated into its enantiomers?
A11: 2-Methylbutanoic acid can be resolved into its enantiomers through diastereomeric crystallization. This process involves reacting the racemic mixture with an optically pure resolving agent, such as (R)-(+)-α-methylbenzylamine, to form a pair of diastereomeric salts. These salts can then be separated by multistage fractional crystallization in cross-current or countercurrent flow systems. []
Q12: What is the role of 2-methylbutanoic acid in the synthesis of ferroelectric liquid crystals?
A12: (S)-(+)-2-Methylbutanoic acid serves as a starting material in the synthesis of ester benzoate type ferroelectric liquid crystals. It is first converted to (S)-(+)-p-hydroxyphenyl-2-methylbutanoate, which is then esterified with acryloyloxy butyloxy benzoic acid to yield the final liquid crystal. [, ]
Q13: What spectroscopic data can be used to characterize 2-methylbutanoic acid?
A13: Various spectroscopic methods can be employed to characterize 2-methylbutanoic acid, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to identify and quantify 2-methylbutanoic acid in complex mixtures, such as those found in fermented foods and biological samples. [, , , , , , , , , , , ]
- Nuclear magnetic resonance (NMR) spectroscopy: 1H- and 13C-NMR can differentiate between the diastereomeric esters formed by reacting 2-methylbutanoic acid with (R)-(–)-pantolactone, enabling the determination of enantiomeric composition. []
- Fourier-transform infrared (FT-IR) spectroscopy: FT-IR is useful for identifying characteristic functional groups, such as the ester bond in 2-methylbutanoic acid-derived compounds. [, ]
Q14: What is the significance of camphor and 1,8-cineole found in Argania spinosa fruit pulp essential oil?
A14: The presence of camphor and 1,8-cineole in Argania spinosa fruit pulp essential oil suggests potential applications as an insect repellent, offering a valuable use for the fruit pulp, which is typically considered a waste product. []
Q15: How does the presence of an immiscible liquid phase affect the yield of pivalic acid in the Koch synthesis using isobutanol?
A15: Adding an immiscible liquid phase, like heptane, to the Koch synthesis of pivalic acid from isobutanol, using sulfuric acid as a catalyst, improves both pivalic acid yield and selectivity. This is attributed to the extraction of reaction products into the immiscible phase, which helps maintain a higher acidity in the catalyst solution. [, ]
Q16: How do different Bacillus species suppress the growth and sporulation of Magnaporthe oryzae Triticum?
A16: Bacillus species, including B. subtilis, B. velezensis BTS-4, and B. velezensis BTLK6A, can suppress the growth and sporulation of the wheat blast fungus Magnaporthe oryzae Triticum by producing volatile organic compounds (VOCs) such as hexanoic acid, 2-methylbutanoic acid, and phenylethyl alcohol. These VOCs act in a dose-dependent manner to inhibit the fungus. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
